

3-Iodo-2-nitrophenol: A Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: *3-Iodo-2-nitrophenol*

Cat. No.: B569415

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and structural characteristics of **3-Iodo-2-nitrophenol**. Due to the limited availability of experimental data for this specific isomer, information from closely related compounds and established chemical principles has been utilized to project its likely attributes. All quantitative data is presented in structured tables for clarity and comparative analysis.

Core Chemical Properties

While specific experimental values for **3-Iodo-2-nitrophenol** are not readily available in published literature, its fundamental properties can be calculated or inferred from its structure.

Property	Value	Source/Method
Molecular Formula	C ₆ H ₄ INO ₃	-
Molecular Weight	265.01 g/mol	Calculation
CAS Number	861010-57-3	[1] [2]
Appearance	Expected to be a yellow crystalline solid	Inference
Melting Point	Data not available	-
Boiling Point	Data not available	-
pKa	Data not available	-
Solubility in Water	Expected to have low solubility	[3] [4]
Solubility in Organic Solvents	Expected to be soluble in polar organic solvents like ethanol, acetone, and diethyl ether	[5] [6]

Structural Information

The structural arrangement of **3-Iodo-2-nitrophenol** dictates its chemical reactivity and physical properties.

Identifier	Value
IUPAC Name	3-Iodo-2-nitrophenol
SMILES	C1=CC(=C(C(=C1)I)N(=O)=O)O
InChI	InChI=1S/C6H4INO3/c7-5-3-1-2-4(6(5)9)8(10)11/h1-3,9H

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for **3-Iodo-2-nitrophenol** is not available. The following are predicted characteristics based on the analysis of similar compounds.

Spectroscopy	Predicted Key Features
¹ H NMR	The spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns. The proton ortho to the hydroxyl group will likely be the most deshielded. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and iodo groups.
¹³ C NMR	The spectrum should display six distinct signals for the aromatic carbons. The carbon atoms attached to the iodine, nitro, and hydroxyl groups will exhibit characteristic chemical shifts. For instance, the carbon bonded to iodine is expected to have a chemical shift in the range of 80-100 ppm.
FTIR	The infrared spectrum is predicted to show a broad O-H stretching band around 3200-3600 cm^{-1} . Characteristic strong asymmetric and symmetric stretching bands for the nitro (NO_2) group are expected around 1530 cm^{-1} and 1350 cm^{-1} , respectively. C-I stretching vibrations would appear in the fingerprint region.
Mass Spec.	The mass spectrum will show a molecular ion peak (M^+) at m/z 265. Characteristic fragmentation patterns would involve the loss of the nitro group (NO_2) and potentially the iodine atom.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and purification of **3-Iodo-2-nitrophenol** are not published. However, a plausible synthetic route can be devised based on standard organic chemistry reactions.

Proposed Synthesis: Iodination of 2-Nitrophenol

A potential method for the synthesis of **3-Iodo-2-nitrophenol** is the direct iodination of 2-nitrophenol. The hydroxyl and nitro groups are ortho, para-directing and meta-directing, respectively. The position of iodination will be influenced by the combined directing effects of these groups and steric hindrance.

Materials:

- 2-Nitrophenol
- Iodine (I_2)
- Nitric Acid (HNO_3) or another oxidizing agent
- Suitable solvent (e.g., acetic acid, water)
- Sodium thiosulfate (for quenching)
- Dichloromethane or other extraction solvent
- Sodium sulfate (for drying)

Procedure:

- Dissolve 2-nitrophenol in a suitable solvent in a round-bottom flask.
- Add iodine crystals to the solution.
- Slowly add an oxidizing agent, such as nitric acid, to the mixture while stirring. The reaction should be monitored for color change and completeness using Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench any remaining iodine with a solution of sodium thiosulfate.
- Extract the product from the aqueous layer using an organic solvent like dichloromethane.
- Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

- Evaporate the solvent to obtain the crude product.

Purification: Recrystallization

The crude **3-Iodo-2-nitrophenol** can be purified by recrystallization.

Materials:

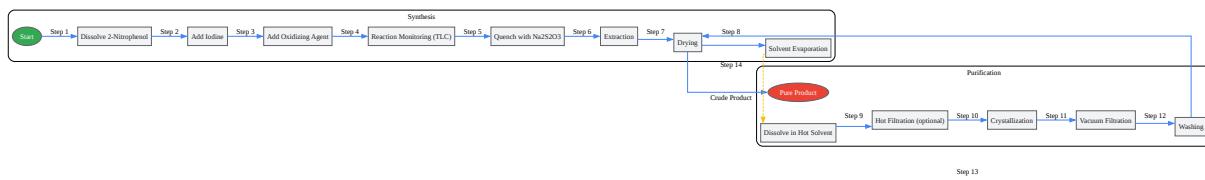
- Crude **3-Iodo-2-nitrophenol**
- Suitable recrystallization solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate)

Procedure:

- Dissolve the crude product in a minimum amount of hot recrystallization solvent.
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum.

Logical Relationships in Synthesis and Purification

The following diagram illustrates the logical workflow for the proposed synthesis and purification of **3-Iodo-2-nitrophenol**.



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Proposed workflow for the synthesis and purification of **3-Iodo-2-nitrophenol**.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing any specific biological activities or involvement in signaling pathways for **3-Iodo-2-nitrophenol**. Nitroaromatic compounds, in general, are known to exhibit a wide range of biological effects, often related to their electrophilic nature and ability to undergo redox cycling. However, without specific studies on this isomer, any discussion of its biological role would be purely speculative.

Conclusion

3-Iodo-2-nitrophenol is a chemical entity for which detailed experimental data is largely absent from the public domain. This guide has provided a summary of its known and predicted chemical properties and structure. The outlined synthetic and purification protocols are based on established chemical principles and offer a starting point for its preparation and further

study. Future research is required to experimentally determine its physical and spectroscopic properties, as well as to explore its potential biological activities. This will be crucial for any consideration of its use in drug development or other scientific applications.

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